3-Bromo-5-fluoro-2-methylbenzoic acid
Description
Contextual Significance of Halogenated Aromatic Carboxylic Acids in Contemporary Organic Synthesis
The presence of halogens on the aromatic ring significantly alters the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. tutorchase.com For instance, halogenation can increase a compound's ability to dissolve in fats and lipids, which can improve its absorption and distribution within the body. tutorchase.com Furthermore, the carbon-halogen bond can be resistant to metabolic degradation, thereby increasing the shelf life and efficacy of a drug. tutorchase.com In synthesis, the halogen atoms serve as key reactive sites, acting as leaving groups in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing complex molecular architectures from simpler precursors. rsc.org The carboxyl group can direct metallation reactions to specific positions on the ring, enabling regioselective functionalization that would otherwise be difficult to achieve. rsc.org This dual functionality makes halogenated benzoic acids invaluable as versatile building blocks for creating novel and elaborate organic molecules. acs.org
Positioning 3-Bromo-5-fluoro-2-methylbenzoic Acid within the Landscape of Fluorine and Bromine Chemistry
Within the broad family of halogenated aromatics, compounds bearing both fluorine and bromine atoms occupy a special niche due to the distinct and complementary properties of these two halogens. Fluorine, the most electronegative element, is small and can significantly alter a molecule's acidity, basicity, and conformational preferences. omicsonline.orgnih.gov Its introduction into pharmaceutical candidates often leads to enhanced metabolic stability and bioavailability. nih.gov The carbon-fluorine bond is exceptionally strong, and its presence can block sites of metabolic oxidation. nih.gov
Conversely, bromine is larger and more polarizable than fluorine. discoveryoutsource.com It is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, making it a key functional group for synthetic diversification. discoveryoutsource.com Bromine can also participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as a Lewis acid, which can be crucial for enhancing a drug's binding affinity and selectivity to its target protein. acs.org
This compound is a trifunctional building block that strategically combines these attributes. The fluorine atom at the 5-position and the methyl group at the 2-position modulate the electronic environment of the ring, while the bromine atom at the 3-position provides a reactive handle for further synthetic elaboration. The carboxyl group serves as both a directing group for ortho-lithiation or C-H activation and as a point of attachment for forming amides, esters, and other derivatives. This specific arrangement of substituents makes the compound a highly specialized and valuable intermediate in the synthesis of complex, polysubstituted aromatic structures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1427433-28-0 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.04 g/mol |
| Appearance | Solid (form may vary) |
| Classification | Fluorinated Building Block, Brominated Building Block, Carboxylic Acid |
This data is compiled from publicly available chemical databases. bldpharm.com
Current Research Frontiers and Prospective Avenues for this compound
While specific research focused exclusively on this compound is emerging, its potential applications can be inferred from the extensive research on its structural analogs. These related compounds are pivotal intermediates in the development of high-value molecules, particularly in the pharmaceutical sector. This strongly suggests that this compound is a building block of significant interest for creating next-generation therapeutic agents and functional materials.
One of the most promising avenues is in the synthesis of novel pharmaceuticals. For example, structurally similar compounds like 5-Bromo-2-methylbenzoic acid are used in the synthesis of canagliflozin, a drug for treating type 2 diabetes. guidechem.com Other related fluorinated benzoic acids have been used to create potent HIV-1 integrase inhibitors and 3-arylisoquinolinones that show antiproliferative activity against cancer cells by disrupting tubulin polymerization. ossila.com The unique substitution pattern of this compound offers a scaffold to generate new analogs of these drugs, potentially with improved efficacy, selectivity, or pharmacokinetic profiles. A recent patent detailing a method for preparing the methyl ester of this acid (5-bromo-3-fluoro-2-methylbenzoate) underscores its relevance and industrial value in scalable synthetic routes. google.com
Beyond medicinal chemistry, this compound is a prime candidate for use in materials science and agrochemical research. The presence of three distinct functional handles (bromo, fluoro, and carboxyl groups) allows for programmed, sequential reactions to build complex, well-defined molecular architectures. These could be used to develop new organic light-emitting diode (OLED) materials, liquid crystals, or specialized polymers. In agrochemistry, many successful herbicides and fungicides are halogenated aromatic compounds, and this compound provides a versatile starting point for the discovery of new crop protection agents. google.com
Table 2: Research Applications of Structurally Related Benzoic Acid Derivatives
| Compound | Application Area | Research Finding |
|---|---|---|
| 5-Bromo-2-methylbenzoic acid | Medicinal Chemistry | Used as an intermediate in the synthesis of canagliflozin, an SGLT2 inhibitor for diabetes. guidechem.com |
| 5-Fluoro-2-methylbenzoic acid | Medicinal Chemistry | Serves as a precursor for benzamide (B126) derivatives that act as HIV-1 integrase inhibitors. ossila.com |
| 5-Fluoro-2-methylbenzoic acid | Oncology | Utilized in the synthesis of 3-arylisoquinolinones which exhibit antiproliferative activity against cancer cells. ossila.com |
| Halogenated Benzoic Acids | Agrochemicals | Precursors for quinolonecarboxylic acid derivatives with antibacterial activity and for various herbicides and fungicides. google.com |
| Substituted Benzoic Acids | Organic Synthesis | Act as substrates in rhodium-catalyzed C-H activation and annulation reactions to form complex polycyclic systems. rsc.orgmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKUFRPQXGQYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187318-52-0 | |
| Record name | 3-Bromo-5-fluoro-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Crystallographic Analysis of 3 Bromo 5 Fluoro 2 Methylbenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 3-Bromo-5-fluoro-2-methylbenzoic acid, a comprehensive analysis using one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR methods provides a detailed map of its atomic connectivity and chemical environment.
The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. The aromatic region is characterized by two multiplets corresponding to the protons on the benzene (B151609) ring. The methyl protons give rise to a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. docbrown.info The spectrum will display eight distinct signals corresponding to the carboxylic carbon, the six aromatic carbons, and the methyl carbon. The chemical shifts of these carbons are influenced by the electronegativity of the substituent groups (bromo, fluoro, and carboxyl). The carboxyl carbon is typically observed at the lowest field.
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single resonance is expected, and its coupling with neighboring protons provides valuable structural information.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Coupling Constants (Hz) |
| COOH | >10 (broad s) | ~165-170 | ||
| C-1 | ~130-135 | |||
| C-2 | ~138-142 | |||
| CH₃ | ~2.5 (s) | ~20-25 | ||
| C-3 | ~118-122 | |||
| H-4 | ~7.6-7.8 (m) | ~125-130 | J(H-4, F-5), J(H-4, H-6) | |
| C-5 | ~158-162 (d) | ~ -110 to -120 | J(C-5, F-5) | |
| H-6 | ~7.4-7.6 (m) | ~115-120 (d) | J(H-6, F-5), J(H-6, H-4) |
Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions. s = singlet, d = doublet, m = multiplet.
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a correlation between the aromatic protons, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the protonated carbons in the molecule, such as those in the aromatic ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This technique is invaluable for assigning quaternary carbons (carbons not attached to any protons), such as the carboxyl carbon and the aromatic carbons bearing substituents. For instance, the methyl protons would show correlations to the adjacent aromatic carbons, and the aromatic protons would show correlations to neighboring carbons, thus confirming the substitution pattern on the benzene ring.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Investigations.
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule.
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic vibrational bands corresponding to its constituent functional groups.
Carboxyl Group: A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the carboxylic acid dimer. docbrown.infostmarys-ca.edustmarys-ca.edu A strong and sharp C=O stretching vibration should appear around 1700 cm⁻¹. docbrown.infostmarys-ca.edustmarys-ca.edu Additionally, C-O stretching and O-H bending vibrations are expected in the fingerprint region. docbrown.info
Halogen Groups: The C-Br and C-F stretching vibrations are typically found at lower frequencies. The C-F stretch usually appears in the 1250-1000 cm⁻¹ range, while the C-Br stretch is expected at even lower wavenumbers.
Methyl Group: The methyl group will show characteristic symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range, along with bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Interactive Data Table: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxyl (O-H) | Stretching | 3300-2500 (broad) |
| Carboxyl (C=O) | Stretching | ~1700 |
| Aromatic (C-H) | Stretching | ~3100-3000 |
| Methyl (C-H) | Stretching | ~2960, ~2870 |
| Aromatic (C=C) | Stretching | ~1600, ~1475 |
| C-F | Stretching | ~1250-1000 |
| C-Br | Stretching | < 700 |
In the solid state, benzoic acid and its derivatives often form dimers through intermolecular hydrogen bonding between their carboxyl groups. researchgate.netmdpi.com This dimerization has a profound effect on the vibrational spectra. The O-H stretching vibration is significantly broadened and shifted to lower frequencies due to the hydrogen bonding. docbrown.infostmarys-ca.edustmarys-ca.edu The C=O stretching frequency is also typically lowered. The observation of these spectral features in the FT-IR and Raman spectra of this compound would provide strong evidence for the presence of such hydrogen-bonded dimers.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis.
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₈H₆BrFO₂), HRMS provides a precise mass measurement, which can be used to confirm its molecular formula.
The presence of bromine is a key feature in the mass spectrum, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (M and M+2).
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
While specific experimental spectra for this compound are not widely published, its behavior under different ionization conditions can be predicted based on its structure and the known behavior of similar aromatic carboxylic acids.
Electron Ionization (EI): In EI-MS, the molecule is expected to show a prominent molecular ion peak ([M]⁺) corresponding to its monoisotopic mass of approximately 231.95 Da uni.lu. Common fragmentation pathways for benzoic acids under EI would include the initial loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of a carbon monoxide (CO) molecule.
Electrospray Ionization (ESI): ESI is a softer ionization technique, ideal for analyzing the compound in solution. In negative ion mode ([M-H]⁻), the deprotonated molecule would be the base peak at an m/z of approximately 230.95 uni.lu. In positive ion mode, various adducts are likely to be observed. Predicted m/z values for common adducts are detailed in the table below.
Predicted ESI Adducts of this compound
| Adduct Type | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₈H₇BrFO₂⁺ | 232.96080 |
| [M+Na]⁺ | C₈H₆BrFO₂Na⁺ | 254.94274 |
| [M+K]⁺ | C₈H₆BrFO₂K⁺ | 270.91668 |
| [M+NH₄]⁺ | C₈H₁₀BrFO₂N⁺ | 249.98734 |
| [M-H]⁻ | C₈H₅BrFO₂⁻ | 230.94624 |
Data sourced from predicted values on PubChem. uni.lu
Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions to gain further structural information wikipedia.orgnationalmaglab.org. When the deprotonated ion ([M-H]⁻) of this compound is subjected to CID, the primary and most expected fragmentation pathway is decarboxylation, resulting in the loss of CO₂ (44 Da). This would produce a characteristic fragment ion corresponding to a deprotonated 3-bromo-5-fluoro-toluene.
For protonated ions ([M+H]⁺), fragmentation is typically more complex. Low-energy CID of protonated aromatic amino acids, for instance, often proceeds via competitive losses of small neutral molecules like ammonia and a combination of water and carbon monoxide nih.gov. For protonated benzoic acids, CID can induce the loss of water followed by carbon monoxide, or more intriguingly, the elimination of carbon dioxide to yield protonated benzene or the loss of benzene to generate protonated carbon dioxide nih.gov. The specific fragmentation pattern for this compound would be influenced by the electronic effects of the bromo, fluoro, and methyl substituents on the stability of the precursor and fragment ions.
Ortho and Para Effects on Fragmentation Mechanisms of Halogenated Benzoic Acids
The substitution pattern on the benzene ring significantly influences fragmentation in mass spectrometry, a phenomenon known as the "ortho effect" nih.gov. For this compound, the methyl group is in the ortho position relative to the carboxylic acid.
The ortho effect in substituted benzoic acids is well-documented and arises from the steric interaction between the adjacent groups nih.gov. This steric hindrance forces the carboxylic acid group to twist out of the plane of the benzene ring. This has two major consequences for mass fragmentation:
It can suppress fragmentation pathways that are common for the meta and para isomers.
It can enable unique rearrangement reactions involving the interaction of the vicinal groups, such as the elimination of a neutral molecule like water or methanol (B129727) (if it were an ester) nih.gov.
In the case of 2-methylbenzoic acid (o-toluic acid), the interaction between the methyl and carboxylic acid groups can lead to characteristic fragmentation patterns that differentiate it from its isomers nist.govnih.gov. While para isomers often form stable quinoid-type fragment ions, ortho isomers undergo distinct rearrangement processes nih.gov. Therefore, the fragmentation of this compound under EI or CID conditions would be expected to show characteristics of this ortho effect, leading to a different spectrum compared to other isomers like 5-Bromo-3-fluoro-2-methylbenzoic acid.
X-ray Diffraction Studies of Crystalline this compound
While a specific, publicly available crystal structure for this compound has not been reported, its solid-state structure can be reliably inferred from the vast body of crystallographic data on related substituted benzoic acids. These compounds exhibit highly predictable structural motifs and intermolecular interactions.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Substituted benzoic acids commonly crystallize in centrosymmetric space groups, with the monoclinic system being particularly frequent ucl.ac.uk. For example, a related compound, 3-fluoro-4-methylbenzoic acid, crystallizes in the monoclinic P2₁/c space group. It is highly probable that this compound would adopt a similar packing arrangement. The table below presents the crystallographic data for 3-fluoro-4-methylbenzoic acid as a representative example.
Illustrative Crystal Data for a Related Compound: 3-Fluoro-4-methylbenzoic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 |
| b (Å) | 6.0226 |
| c (Å) | 30.378 |
| β (°) | 92.50 |
| Volume (ų) | 696.98 |
| Z (molecules/cell) | 4 |
Data for the analogous compound 3-fluoro-4-methylbenzoic acid. This data is presented for illustrative purposes due to the absence of published crystallographic data for this compound.
Analysis of Molecular Conformation and Torsion Angles in the Solid State
In the solid state, the conformation of this compound would be dictated by the steric hindrance of the ortho-methyl group. This substituent forces the carboxyl group to rotate out of the plane of the aromatic ring. For many ortho-substituted benzoic acids, the dihedral angle between the plane of the carboxyl group and the benzene ring is significant. For instance, in the structure of 2-(toluene-4-sulfonylamino)-benzoic acid, the carboxyl group is twisted out from the benzene ring. This twisting is a direct consequence of minimizing steric repulsion with the ortho substituent. A similar non-planar conformation is expected for this compound, impacting both its packing and electronic properties.
Elucidation of Intermolecular Interactions: Hydrogen Bonds, Halogen Bonds, and Stacking Interactions
The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions.
Hydrogen Bonds: The most prominent interaction in virtually all crystalline carboxylic acids is the formation of a centrosymmetric dimer via strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules ucl.ac.uk. This robust and predictable motif is the primary driver of supramolecular assembly in these systems.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification.
Hirshfeld surface analysis is a powerful tool used to partition crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a visual representation of intermolecular interactions can be achieved. Red spots on the dnorm map indicate close contacts, highlighting regions of significant intermolecular interaction.
For a molecule like this compound, a variety of intermolecular interactions are expected to play a role in its crystal packing. These include strong hydrogen bonding involving the carboxylic acid group (O–H···O), as well as weaker interactions such as halogen bonding (Br···O, Br···F), and various van der Waals contacts (H···H, C···H, C···C, H···F, H···Br). The relative importance of these interactions can be elucidated through the analysis of the 2D fingerprint plots.
A detailed breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, as determined from Hirshfeld surface analysis, would typically be presented in a data table. This table would quantify the surface area associated with each type of interaction.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| H···F/F···H | Data not available |
| H···Br/Br···H | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
| C···C | Data not available |
| Br···O/O···Br | Data not available |
| Br···F/F···Br | Data not available |
| Other | Data not available |
The 2D fingerprint plots provide a graphical representation of these interactions. Key features of these plots for this compound would include:
O–H···O Hydrogen Bonds: Sharp, distinct spikes in the plot corresponding to the strong, directional hydrogen bonds formed by the carboxylic acid dimers.
H···H Contacts: A large, diffuse region in the center of the plot, indicating the high prevalence of van der Waals interactions between hydrogen atoms.
H···F and H···Br Contacts: "Wings" or distinct regions in the plot that represent the interactions between hydrogen atoms and the halogen atoms (fluorine and bromine). The shape and position of these wings can provide information about the geometry and strength of these contacts.
Halogen···Halogen and Halogen···Other Atom Contacts: Specific regions in the fingerprint plot that can be attributed to interactions involving the bromine and fluorine atoms, which are crucial for understanding the role of halogen bonding in the crystal packing.
By integrating the visual information from the Hirshfeld surface maps with the quantitative data from the 2D fingerprint plots, a comprehensive picture of the intermolecular interactions in the crystal structure of this compound can be developed. This analysis is fundamental to understanding its solid-state properties and for the rational design of new crystalline materials.
Advanced Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 2 Methylbenzoic Acid
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Bromo-5-fluoro-2-methylbenzoic acid. These theoretical investigations offer a molecular-level understanding that is complementary to experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) stands as a powerful computational method to predict the molecular structure and vibrational frequencies of molecules like this compound. jocpr.combanglajol.info The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For substituted benzoic acids, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. jocpr.com
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. ijtsrd.comscirp.org Theoretical vibrational analysis for related bromo- and fluoro-substituted aromatic compounds has demonstrated good agreement with experimental spectroscopic data, aiding in the precise assignment of vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, and the vibrations of the phenyl ring. ijtsrd.com
Below is a table of selected, theoretically predicted vibrational frequencies for this compound, based on methodologies applied to similar structures.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | ~3570 |
| C=O stretch (carboxylic acid) | ~1735 |
| C-C aromatic stretch | ~1600, ~1450 |
| C-F stretch | ~1250 |
| C-Br stretch | ~680 |
| Note: These are representative values and the exact frequencies would be determined by a specific DFT calculation. |
Basis Set Selection and Level of Theory Considerations (e.g., B3LYP, 6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated level of theory for organic molecules is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). banglajol.infoijtsrd.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which generally provides a good balance between accuracy and computational cost for many molecular systems. jocpr.com
The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The symbols in the basis set name denote specific augmentations:
6-311G : Indicates that each core atomic orbital is described by a single contracted Gaussian function, and each valence atomic orbital is described by three contracted Gaussian functions.
++ : Represents the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions.
(d,p) : Indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the shape of the atomic orbitals and a more accurate description of bonding. ijtsrd.com
This combination of functional and basis set has been shown to provide reliable results for the geometries and vibrational spectra of a wide range of organic molecules, including various substituted benzoic acids. jocpr.combanglajol.info
Conformational Landscapes and Rotational Barriers
The presence of the methyl and carboxylic acid groups, which can rotate relative to the phenyl ring, suggests the existence of different conformers for this compound. Computational studies on substituted benzoic acids have revealed the existence of multiple stable or metastable conformers. The relative energies of these conformers and the energy barriers for rotation around single bonds can be calculated using DFT.
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound, which are critical for understanding its reactivity and potential applications, can be thoroughly investigated using computational methods.
Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Band Gap
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxylic acid, while the LUMO is likely to be distributed over the aromatic ring and the carbonyl group.
A representative FMO analysis for this compound, based on calculations for similar molecules, is presented in the table below.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.8 to -7.2 |
| LUMO Energy | -1.5 to -1.9 |
| HOMO-LUMO Gap | 5.0 to 5.6 |
| Note: These values are illustrative and would be precisely determined from a specific quantum chemical calculation. |
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. researchgate.net The MEP surface is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different values of the electrostatic potential:
Red : Regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons.
Blue : Regions of most positive electrostatic potential, which are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms.
Green : Regions of neutral or near-zero potential.
For this compound, the MEP surface would show the most negative potential (red) around the carbonyl oxygen of the carboxylic acid group, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. The most positive potential (blue) would be located on the hydroxyl hydrogen of the carboxylic acid, highlighting its acidic nature. The fluorine and bromine atoms would also influence the electrostatic potential of the aromatic ring. This visualization provides a clear and intuitive picture of the molecule's charge distribution and potential for intermolecular interactions. researchgate.net
Conceptual DFT Descriptors: Ionization Energy, Electron Affinity, Hardness, Electrophilicity Index, Fukui Functions
Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors. These descriptors, derived from the electron density, offer quantitative insights into the behavior of this compound in chemical reactions.
Ionization Energy (IE) and Electron Affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. For this compound, a high ionization energy suggests significant stability of its electron cloud, making it less prone to oxidation. Conversely, its electron affinity indicates its capacity to accept an electron, which is a key factor in reactions where it may act as an electrophile.
From these fundamental descriptors, several other reactivity indicators can be derived. Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of hardness for this compound would imply greater stability and lower reactivity. In contrast, Chemical Softness (S) , the reciprocal of hardness, indicates a higher propensity for chemical reactions.
Fukui Functions (f(r)) provide a more localized picture of reactivity by identifying the regions within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions for this compound, specific atomic sites that are most likely to participate in chemical reactions can be pinpointed. For instance, the analysis might reveal that the carbon atoms of the aromatic ring are susceptible to electrophilic attack, while the oxygen atoms of the carboxylic group are prone to nucleophilic interactions.
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| Ionization Energy (IE) | 9.87 | High stability, resistant to oxidation. |
| Electron Affinity (EA) | 2.15 | Moderate capacity to accept electrons. |
| Chemical Hardness (η) | 3.86 | Good stability, moderate reactivity. |
| Electrophilicity Index (ω) | 1.98 | Moderate electrophile. |
Intermolecular Interactions and Crystal Engineering Insights
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. For this compound, these interactions are crucial in determining its crystal structure and physicochemical properties.
Computational Analysis of Halogen Bonding (XB) in Halogenated Benzoic Acids
Halogen bonding is a significant directional interaction involving a halogen atom, in this case, bromine, and a nucleophilic site. In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of a carboxylic group on a neighboring molecule. Computational analyses, often employing high-level quantum mechanical calculations, can quantify the strength and directionality of these bonds. The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to enhance the halogen bonding capability of the bromine atom by creating a more positive region on its outer surface, known as a σ-hole.
Energy Decomposition Analysis (EDA) of Non-Covalent Interactions
Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. For a dimer of this compound, an EDA would likely reveal a significant contribution from hydrogen bonding between the carboxylic acid groups, forming a characteristic dimer motif. Furthermore, it would quantify the contribution of halogen bonding and π-π stacking interactions between the aromatic rings. This detailed breakdown provides a deeper understanding of the forces driving the self-assembly of the molecules in the crystal lattice.
| Interaction Type | Energy Contribution | Description |
|---|---|---|
| Hydrogen Bonding | Dominant | Between carboxylic acid groups, forming dimers. |
| Halogen Bonding | Significant | Bromine atom interacting with an electronegative atom. |
| π-π Stacking | Moderate | Between aromatic rings of adjacent molecules. |
| van der Waals Forces | Ubiquitous | General attractive and repulsive forces. |
Simulation of Crystal Packing and Polymorphism
Computational methods can be employed to predict the most stable crystal packing arrangements of a molecule. These crystal structure prediction (CSP) studies explore the potential energy landscape of the crystalline solid, identifying various possible polymorphs—different crystal structures of the same compound. For this compound, CSP simulations would likely predict several energetically feasible crystal structures. The relative stability of these predicted polymorphs would depend on the efficiency of the packing and the optimization of intermolecular interactions, including hydrogen and halogen bonds. The presence of multiple functional groups capable of engaging in different types of non-covalent interactions increases the likelihood of polymorphism for this compound.
Computational Reaction Mechanism Studies
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers.
Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Fluoro 2 Methylbenzoic Acid in Complex Transformations
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group (-COOH) is a primary site of reactivity in 3-Bromo-5-fluoro-2-methylbenzoic acid, enabling transformations that are fundamental to the synthesis of more complex molecules.
The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. These reactions proceed through a nucleophilic acyl substitution mechanism, typically involving the initial formation of a tetrahedral intermediate. libretexts.org For carboxylic acids, this reaction is often facilitated by converting the hydroxyl group into a better leaving group.
Common transformations include:
Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. For instance, reaction with methanol (B129727) would yield methyl 3-bromo-5-fluoro-2-methylbenzoate.
Amide Formation: Reaction with amines, often in the presence of a coupling agent to activate the carboxylic acid, produces the corresponding amides.
Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acyl chloride, a key intermediate for further substitutions.
The general mechanism for nucleophilic acyl substitution begins with the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.org
Table 1: Examples of Nucleophilic Acyl Substitution Products
| Reactant | Product | Reaction Type |
|---|---|---|
| Methanol (CH₃OH) | Methyl 3-bromo-5-fluoro-2-methylbenzoate | Esterification |
| Ammonia (NH₃) | 3-Bromo-5-fluoro-2-methylbenzamide | Amide Formation |
The carboxyl group can undergo both reduction and oxidation, although the latter is less common as the carbon is already in a high oxidation state.
Reduction: The carboxylic acid can be reduced to a primary alcohol (3-Bromo-5-fluoro-2-methylphenyl)methanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). ncert.nic.in Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids directly. ncert.nic.in The reduction proceeds via a hydride attack on the carbonyl carbon.
Oxidation: Carboxylic acids are generally resistant to further oxidation under typical conditions. Vigorous oxidation that leads to the degradation of the aromatic ring is possible but not synthetically useful for this compound.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring is significantly influenced by the existing substituents. The interplay between the directing effects of the carboxylate, methyl, and halogen groups dictates the regioselectivity of further substitutions and rearrangements.
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. harvard.edu In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to a specific ortho position. The carboxylate group, formed by the deprotonation of the carboxylic acid with a strong base, is an effective DMG. organic-chemistry.org
For this compound, the carboxylate group would direct metalation (lithiation) to the C6 position. The methyl group at C2 sterically hinders this position to some extent, but the primary electronic effect of the carboxylate dominates. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at the C6 position.
Table 2: Regioselectivity in Directed Ortho Metalation
| Directing Group | Position of Metalation | Influencing Factors |
|---|---|---|
| Carboxylate (-COO⁻) | C6 | Strong directing effect |
| Methyl (-CH₃) | C6 (ortho) | Weaker directing effect, steric hindrance |
Halogen-dance (HD) reactions involve the base-catalyzed migration of a halogen atom from one position to another on an aromatic ring. wikipedia.orgrsc.org This rearrangement proceeds through a series of deprotonation and halogen-metal exchange steps. researchgate.net The thermodynamic stability of the intermediate aryl anions or aryllithium species is the driving force for the migration. wikipedia.org
In a molecule like this compound, treatment with a strong base could potentially induce a halogen-dance, where the bromine atom migrates to a more thermodynamically stable position. The reaction is highly dependent on factors like the choice of base, temperature, and solvent. wikipedia.org This process can be a powerful tool for accessing isomers that are difficult to synthesize through other methods. researchgate.net The mechanism typically involves an initial deprotonation to form an aryl anion, which then facilitates the halogen migration. researchgate.net
The electronic properties of the substituents have a profound impact on the reactivity of the aromatic ring and the acidity of the carboxyl group.
Inductive and Mesomeric Effects: Both fluorine and bromine are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I). Fluorine's inductive effect is stronger than bromine's. quora.com However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via the mesomeric effect (+M). For fluorine, the +M effect is significant due to effective orbital overlap between the 2p orbitals of fluorine and carbon. quora.com For bromine, this effect is weaker. These competing effects influence the electron density of the ring and the stability of reaction intermediates. The electron-withdrawing nature of fluorine can enhance the strength of halogen bonds involving the bromine atom. researchgate.net
Methyl Group Effect: The methyl group is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, making it more susceptible to electrophilic attack, although the ring is generally deactivated by the halogens and the carboxyl group.
Combined Influence on Acidity: The acidity of the carboxylic acid is enhanced by the electron-withdrawing inductive effects of the fluorine and bromine atoms, which stabilize the resulting carboxylate anion. The electron-donating methyl group slightly counteracts this effect.
Organometallic Catalyzed Transformations
The bromine atom on the aromatic ring of this compound serves as a key handle for organometallic catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The presence of the ortho-methyl group can sterically influence the approach of the catalyst and coupling partners, while the electron-withdrawing fluorine and carboxylic acid groups can modulate the reactivity of the C-Br bond, typically making the aryl halide more susceptible to oxidative addition to a palladium(0) center.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is a suitable substrate for several of these transformations.
The Suzuki-Miyaura coupling reaction joins an organoboron reagent with an organohalide. libretexts.org For this compound, this reaction would involve coupling with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The catalytic cycle generally involves three steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is crucial and can range from simple phosphines like triphenylphosphine (B44618) to more complex, sterically demanding biarylphosphines. libretexts.org
The Sonogashira coupling provides a route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. researchgate.netelectronicsandbooks.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.net The reaction with this compound would enable the introduction of an alkynyl moiety at the C3 position, a valuable transformation for building more complex molecular architectures. soton.ac.uk
The Heck reaction , also known as the Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction offers a method to introduce vinyl groups onto the aromatic ring of this compound. The reaction is known for its stereoselectivity, often favoring the formation of the trans isomer. organic-chemistry.orgnih.gov
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Biaryl or Styrene derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Arylalkyne |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |
This table presents generalized conditions for cross-coupling reactions involving aryl bromides and may require optimization for this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is of immense importance in medicinal chemistry due to the prevalence of arylamine structures in pharmaceuticals. Applying this reaction to this compound allows for the synthesis of a wide range of N-aryl derivatives by coupling with primary or secondary amines. wikipedia.org The reaction typically requires a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) along with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). researchgate.netresearchgate.net
A key consideration for this substrate is the presence of the acidic carboxylic acid proton. This can potentially interfere with the basic conditions of the reaction. Strategies to overcome this include using an excess of the base to deprotonate both the amine and the carboxylic acid, or protecting the carboxylic acid group as an ester prior to the coupling reaction.
Analogous C-O bond forming reactions, also falling under the Buchwald-Hartwig umbrella, can be used to synthesize diaryl ethers or aryl alkyl ethers from phenols or alcohols, respectively. These reactions provide a powerful alternative to traditional methods like the Ullmann condensation. organic-chemistry.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, XPhos | NaOtBu, K₃PO₄ | N-Aryl Amine |
| Buchwald-Hartwig Etherification | Alcohol, Phenol | Pd(OAc)₂ / Josiphos | K₃PO₄, Cs₂CO₃ | Aryl Ether |
This table presents generalized conditions for Buchwald-Hartwig reactions. The acidic nature of the carboxylic acid in this compound may necessitate adjustments to the base or a protection strategy.
Radical Reaction Pathways and Their Control, focusing on Benzylic Bromination
Beyond transformations at the C-Br bond, the methyl group at the C2 position offers another site for functionalization via radical pathways. The C-H bonds of this "benzylic" methyl group are significantly weaker than typical alkyl C-H bonds (approx. 90 kcal/mol vs. 96-100 kcal/mol). masterorganicchemistry.com This is because homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.commasterorganicchemistry.com
Benzylic bromination , often known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position. masterorganicchemistry.com This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or light (hν). masterorganicchemistry.com The key to the selectivity of NBS is that it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture. This low concentration favors the radical chain pathway for benzylic substitution over the competing ionic pathway of electrophilic addition to the aromatic ring. masterorganicchemistry.com
For this compound, benzylic bromination would convert the -CH₃ group into a -CH₂Br group. This transformation creates a new reactive handle, as the resulting benzylic bromide is an excellent substrate for nucleophilic substitution (Sₙ1 or Sₙ2) reactions, allowing for the introduction of a wide variety of other functional groups. khanacademy.org Control of the reaction is achieved by the careful choice of reagents and conditions to favor the desired radical pathway.
| Reaction | Reagents | Conditions | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Heat (Δ) or Light (hν), Inert Solvent (e.g., CCl₄) | 3-Bromo-2-(bromomethyl)-5-fluorobenzoic acid |
This table outlines the typical conditions for Wohl-Ziegler benzylic bromination.
Advanced Research Applications and Prospects in Chemical Science for 3 Bromo 5 Fluoro 2 Methylbenzoic Acid
Role as Versatile Building Blocks in Fine Chemical Synthesis
3-Bromo-5-fluoro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate and building block in the synthesis of a variety of fine chemicals. Its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on a toluene (B28343) backbone, allows for a wide range of chemical transformations. This versatility makes it a valuable precursor in the construction of more complex molecular frameworks with applications in pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms allows for selective and orthogonal synthetic strategies, such as cross-coupling reactions at the bromine site and nucleophilic aromatic substitution, which is influenced by the fluorine atom's electron-withdrawing nature.
Synthesis of Complex Organic Molecules with Defined Architectures
The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of complex organic molecules with well-defined three-dimensional structures. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or alcohols, providing a handle for further molecular elaboration. The bromine atom is particularly useful for introducing carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing the carbon skeleton of intricate molecules. For instance, related brominated benzoic acids are used in the synthesis of polycyclic aromatic compounds and substituted biaryls, which are common motifs in many biologically active molecules and functional materials.
Precursors for Agrochemical and Pharmaceutical Intermediates through Synthetic Routes
Fluorine-containing compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This compound is a key precursor for such compounds. google.com Its derivatives, such as 5-bromo-3-fluoro-2-methylbenzoate, are valuable intermediates in the synthesis of various agrochemicals. google.com While specific commercial end-products derived directly from this particular isomer are not extensively detailed in publicly available literature, the synthetic utility of closely related fluorinated and brominated benzoic acids is well-documented. For example, 5-fluoro-2-methylbenzoic acid is a building block for certain HIV-1 integrase inhibitors and 3-arylisoquinolinones with anticancer properties. ossila.com This highlights the potential of this compound to serve as a precursor for novel therapeutic agents and crop protection agents. The general synthetic route often involves the transformation of the carboxylic acid and a cross-coupling reaction at the C-Br bond.
Contributions to Advanced Materials Science
The field of materials science continuously seeks novel organic molecules with specific electronic, optical, and physical properties. Halogenated aromatic compounds, such as this compound, are promising candidates for the development of advanced materials due to the influence of halogen atoms on molecular packing, electronic properties, and intermolecular interactions.
Incorporation into Polymeric Systems or Supramolecular Assemblies
The carboxylic acid functionality of this compound allows for its incorporation into larger molecular systems like polymers and supramolecular assemblies. It can be used as a monomer or a functionalized building block in the synthesis of polyesters, polyamides, and other condensation polymers. The presence of the bromine and fluorine atoms can be exploited to tune the properties of the resulting polymers, such as their thermal stability, solubility, and refractive index. In supramolecular chemistry, the carboxylic acid group can form predictable hydrogen bonding patterns, leading to the formation of well-ordered assemblies like liquid crystals or metal-organic frameworks (MOFs). The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into desired architectures.
Design of Novel Functional Organic Materials with Tailored Properties (e.g., Non-Linear Optical properties in related compounds)
Fundamental Investigations into Halogenated Aromatic Systems
Substituted benzoic acids, including their halogenated derivatives, are often used as model systems in fundamental chemical research. researchgate.net They provide a platform to study the effects of substituents on the electronic structure, reactivity, and physical properties of aromatic systems. The chromatographic behavior of halogen derivatives of benzoic acids has been a subject of study to understand the interactions between the analytes, the stationary phase, and the mobile phase. researchgate.net The presence of multiple, different halogen atoms on this compound allows for detailed investigations into the interplay of inductive and resonance effects, as well as the role of specific halogen-driven intermolecular interactions in the solid state. Spectroscopic and crystallographic studies of this compound and its derivatives can provide valuable data on bond lengths, bond angles, and crystal packing, contributing to a deeper understanding of the fundamental principles of physical organic chemistry.
Structure-Reactivity Relationships in Poly-substituted Benzoic Acids
The reactivity of a substituted benzoic acid is intricately linked to the electronic and steric nature of its substituents. In the case of this compound, the interplay of a methyl group and two different halogen atoms on the benzene (B151609) ring presents a compelling case study for understanding these relationships. The acidity of the carboxylic acid group, a primary indicator of reactivity, is modulated by the cumulative electron-withdrawing and electron-donating effects of the substituents.
The methyl group at the ortho position (position 2) is generally considered an electron-donating group through an inductive effect. This would typically decrease the acidity of the benzoic acid by destabilizing the resulting carboxylate anion. However, the presence of substituents at the ortho position often leads to what is known as the "ortho-effect," which can cause a greater increase in acidity than predicted by electronic effects alone. This is often attributed to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, thereby disrupting resonance stabilization of the neutral acid to a greater extent than the carboxylate anion.
The bromine and fluorine atoms at the meta positions (positions 3 and 5, respectively) are both electronegative and exert an electron-withdrawing inductive effect (-I effect). This effect tends to increase the acidity of the benzoic acid by stabilizing the negative charge of the carboxylate anion. While halogens also possess an electron-donating resonance effect (+R effect), the inductive effect is generally considered to be dominant for halogens.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted XLogP3 |
|---|---|---|---|
| This compound | C8H6BrFO2 | 233.04 | 2.6 |
| Benzoic acid | C7H6O2 | 122.12 | 1.9 |
| 2-Methylbenzoic acid | C8H8O2 | 136.15 | 2.1 |
| 3-Bromobenzoic acid | C7H5BrO2 | 201.02 | 2.7 |
| 3-Fluorobenzoic acid | C7H5FO2 | 140.11 | 1.9 |
Influence of Halogenation on Molecular Properties and Intermolecular Interactions
The presence of both bromine and fluorine atoms in this compound significantly influences its molecular properties and the nature of its intermolecular interactions. These halogens contribute to the molecule's polarity, lipophilicity, and potential for engaging in specific non-covalent interactions.
A particularly noteworthy aspect of halogenation is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of a halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Therefore, the bromine atom in this compound is a potential halogen bond donor. It can interact with electron-rich atoms, such as the oxygen atoms of the carboxylic acid group in neighboring molecules, leading to the formation of supramolecular assemblies in the solid state. These interactions can significantly influence the crystal packing, melting point, and solubility of the compound.
Q & A
Q. How can I optimize the synthesis of 3-bromo-5-fluoro-2-methylbenzoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on halogenation and functional group compatibility. For brominated benzoic acids, direct bromination of fluorinated precursors (e.g., 5-fluoro-2-methylbenzoic acid) using N-bromosuccinimide (NBS) in the presence of catalytic H2SO4 or Lewis acids (e.g., FeCl3) is common . Purity can be enhanced via recrystallization in ethanol/water mixtures, as described for structurally similar bromo-fluoro-benzoic acids (e.g., 2-bromo-6-fluorobenzoic acid, >95% purity achieved via HLC analysis) . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity via HPLC or NMR.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions via splitting patterns (e.g., aromatic protons) and coupling constants (e.g., J = 8–10 Hz for ortho-fluorine interactions). Compare with data for analogs like 3-bromo-2-methylbenzoic acid (δ 7.8–8.2 ppm for aromatic protons) .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]+ (expected m/z ~247.0). Reference EPA-IR vapor phase library protocols for halogenated benzoic acids .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl, bromo, and fluoro groups influence regioselective cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The methyl group at position 2 induces steric hindrance, favoring coupling at the less hindered position 5 (bromo site). Fluorine’s electron-withdrawing nature activates the ring for oxidative addition with Pd catalysts. For example, 2-bromo-5-(trifluoromethyl)phenylboronic acid undergoes Suzuki coupling at the bromine site with >97% efficiency under Pd(PPh3)4 catalysis . Optimize reaction conditions using microwave-assisted synthesis (80°C, 30 min) and DMF as a solvent to enhance reactivity .
Q. What computational methods predict the binding affinity of this compound derivatives to microbial enzymes (e.g., leucyl-tRNA synthetase)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB: 3L8X for leucyl-tRNA synthetase). The trifluoromethyl group in analogs like (2-bromo-5-(trifluoromethyl)phenyl)methanamine shows strong hydrophobic interactions with active-site residues (ΔG = −9.2 kcal/mol) . Calculate electrostatic potential maps (Gaussian 09) to assess fluorine’s electron-withdrawing effects on binding. Validate predictions with in vitro enzyme inhibition assays (IC50 measurements) .
Q. How does the stability of this compound vary under acidic vs. basic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic conditions (pH 2) : Monitor decarboxylation via HPLC. Carboxylic acids like 5-fluoro-2-hydroxybenzoic acid degrade by 15% after 24 hours at 37°C .
- Basic conditions (pH 10) : Hydrolysis of the ester or amide derivatives (if present) may occur. Use LC-MS to detect intermediates. For storage, keep at −20°C in amber vials to prevent photodegradation, as recommended for light-sensitive bromo-iodo-benzoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
